Ricinelaidic acid sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585263 | |
| Record name | PUBCHEM_16219928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-51-3 | |
| Record name | PUBCHEM_16219928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Characterization of Ricinelaidic Acid Sodium Salt
Elucidation of Chemical Synthesis Pathways for Ricinelaidic Acid Sodium Salt
The synthesis of this compound primarily involves the isomerization of its cis counterpart, ricinoleic acid, followed by saponification or neutralization. Ricinoleic acid is the major fatty acid component of castor oil, making it a readily available precursor. wikipedia.orgsciencemadness.org
Optimization of Saponification Processes from Castor Oil Derivatives
Saponification of castor oil is a common method to produce ricinoleate (B1264116) salts. wikipedia.org This process involves the hydrolysis of the triglycerides in castor oil using a strong base, typically sodium hydroxide (B78521), to yield glycerol (B35011) and the sodium salt of ricinoleic acid. nih.gov To obtain the trans isomer, ricinelaidic acid, an initial isomerization step is required. This can be achieved by treating ricinoleic acid or castor oil with nitrous acid. henriettes-herb.com The ricinolein in castor oil is converted to ricinelaidin, which can then be saponified. henriettes-herb.com
Optimization of the saponification process involves controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants to maximize the yield and purity of the sodium salt. For instance, the synthesis of sodium ricinoleate can be achieved by reacting ricinoleic acid with sodium hydroxide in ethanol (B145695) at elevated temperatures for several hours. google.com A similar process can be applied to ricinelaidic acid.
Stereoselective Synthesis of Ricinelaidic Acid and its Conversion to Sodium Salt
The synthesis of ricinelaidic acid from ricinoleic acid is a key step. Ricinoleic acid, which exists as the cis isomer ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), can be converted to its trans isomer, ricinelaidic acid ((9E,12R)-12-hydroxyoctadec-9-enoic acid), through various chemical methods. wikipedia.orgnih.gov One documented method involves the use of photochemically generated phenylthiyl radicals, which facilitates the cis-trans interconversion to reach a thermodynamic equilibrium. orgsyn.org
Once ricinelaidic acid is synthesized, it can be converted to its sodium salt. This is typically achieved through a neutralization reaction with a sodium base, as detailed in the following section. Stereoselective synthesis methods aim to produce the desired trans isomer with high selectivity, minimizing the presence of the cis isomer and other impurities. capes.gov.brkisti.re.krglobalauthorid.comresearchgate.net
Stoichiometric Neutralization Techniques for Precise Sodium Salt Formation
The formation of this compound from ricinelaidic acid is accomplished through a neutralization reaction with a sodium-containing base, most commonly sodium hydroxide (NaOH). utexas.edu To ensure precise salt formation and avoid the presence of excess acid or base in the final product, stoichiometric control is essential.
The reaction involves the proton transfer from the carboxylic acid group of ricinelaidic acid to the hydroxide ion from NaOH, forming the sodium salt and water. utexas.edu The molar ratio of ricinelaidic acid to sodium hydroxide should ideally be 1:1 for complete neutralization. google.comyoutube.com The progress and endpoint of the neutralization can be monitored using techniques like titration, often with a pH indicator that changes color at the equivalence point, which for a weak acid and strong base will be in the basic range. libretexts.org The use of precise molar ratios and careful monitoring ensures the formation of a pure sodium salt.
Methodologies for Rigorous Structural and Purity Characterization
To ensure the quality and identity of synthesized this compound, rigorous analytical methods are employed. These techniques confirm the molecular structure, including the trans-isomer configuration, and assess the purity of the compound.
Advanced Spectroscopic Techniques for Isomer Confirmation and Impurity Profiling (e.g., FT-IR, NMR)
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to show the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong absorption band corresponding to the carboxylate (COO⁻) stretching vibration, typically in the region of 1600 cm⁻¹. mdpi.com The presence of the hydroxyl (-OH) group and the C-H bonds of the alkyl chain would also be evident. mdpi.com Comparing the spectrum to that of sodium ricinoleate can help confirm the successful salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.com In the ¹³C NMR spectrum of the sodium salt, the signal for the carboxylate carbon would be observed at a characteristic chemical shift. mdpi.com The signals for the carbons involved in the trans double bond (–CH=CH–) would appear at distinct chemical shifts compared to a cis double bond, allowing for isomer confirmation. mdpi.com ¹H NMR would show the corresponding protons, including those adjacent to the double bond and the hydroxyl group. researchgate.net
Table 1: Key Spectroscopic Data for Ricinoleate Derivatives
| Technique | Functional Group | Characteristic Peak/Shift (approximate) | Reference |
|---|---|---|---|
| FT-IR | Carboxylate (COO⁻) | ~1600 cm⁻¹ | |
| Hydroxyl (O-H) | Broad peak ~3300 cm⁻¹ | mdpi.com | |
| Carbonyl (C=O) in acid | ~1700-1725 cm⁻¹ | researchgate.net | |
| ¹³C NMR | Carboxylate Carbon (–COO⁻) | ~174 ppm | mdpi.com |
| Double Bond Carbons (–CH=CH–) | ~125-134 ppm | mdpi.com | |
| Carbon with Hydroxyl Group (CHOH) | ~71.5 ppm | mdpi.com |
High-Resolution Chromatographic Approaches for Purity Assessment and Quantification
High-resolution chromatography is essential for separating this compound from impurities, including the cis-isomer and any unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of fatty acids and their salts. nih.gov By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, it is possible to achieve high-resolution separation of closely related compounds. nih.govchromatographyonline.com The purity of the this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Coupling HPLC with detectors like mass spectrometry (MS) or a photodiode array (PDA) can further aid in peak identification and purity assessment by providing mass-to-charge ratio information and UV-Vis spectra, respectively. mdpi.comchromatographyonline.com
Analytical Validation of Molar Ratios and Salt Formation
The synthesis of this compound is typically achieved through the saponification of ricinelaidic acid. This process involves the neutralization of ricinelaidic acid with a sodium base, most commonly sodium hydroxide. A patent for the synthesis of stannous ricinoleate describes a first step of preparing sodium ricinoleate by reacting ricinoleic acid with sodium hydroxide or sodium methoxide. google.com The molar ratio of the acid to the base is a critical parameter that dictates the completeness of the reaction and the purity of the final product.
To ensure the formation of the salt and validate the molar ratios, a combination of analytical techniques is employed.
Titration: Acid-base titration is a fundamental method to confirm the stoichiometric neutralization of ricinelaidic acid. By accurately measuring the amount of sodium hydroxide required to neutralize a known quantity of ricinelaidic acid, the molar ratio can be experimentally verified. This ensures that the reaction has gone to completion and that there is no significant excess of either reactant.
Spectroscopic Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the formation of the sodium salt. The disappearance of the broad O-H stretch from the carboxylic acid group of ricinelaidic acid and the appearance of a strong carboxylate (COO-) stretching band are key indicators of successful salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be utilized to further confirm the structure of the resulting salt. Changes in the chemical shifts of the protons and carbons near the carboxylic acid group provide evidence of the salt formation. researchgate.net
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): Although this compound itself is not volatile enough for direct GC-MS analysis, the starting material, ricinelaidic acid, can be analyzed after conversion to its methyl ester (FAME). gcms.cz This helps in assessing the purity of the initial acid before synthesis.
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and check for the presence of unreacted ricinelaidic acid in the final product. researchgate.net
Below is an interactive data table summarizing the analytical techniques used for validation:
| Analytical Technique | Purpose | Key Observations |
| Acid-Base Titration | To confirm stoichiometric neutralization and molar ratio. | Equivalence point indicates complete reaction. |
| FT-IR Spectroscopy | To confirm the formation of the carboxylate salt. | Disappearance of carboxylic acid O-H stretch; appearance of carboxylate (COO-) stretch. |
| NMR Spectroscopy | To confirm the structural changes upon salt formation. | Chemical shift changes for protons and carbons near the carboxyl group. |
| GC-MS (of FAME) | To assess the purity of the starting ricinelaidic acid. | Identifies and quantifies any impurities in the acid. |
| Thin Layer Chromatography | To monitor reaction progress and detect unreacted acid. | Separation of spots corresponding to the acid and the salt. |
Strategies for Enhancing Reproducibility in this compound Synthesis for Academic Studies
Reproducibility is a cornerstone of scientific research, ensuring that experimental results can be independently verified. nih.gov In the context of synthesizing this compound for academic studies, several factors can influence the consistency of the outcome.
Purity of Reactants: The purity of the starting ricinelaidic acid is paramount. Ricinelaidic acid is the trans-isomer of ricinoleic acid, which is the main component of castor oil. wikipedia.org The isomerization of ricinoleic acid to ricinelaidic acid may not be 100% complete, leading to a mixture of cis and trans isomers. orgsyn.org The presence of ricinoleic acid or other fatty acids can affect the physical and chemical properties of the final sodium salt. Therefore, it is crucial to use highly purified ricinelaidic acid and to report its purity in any study.
Control of Reaction Conditions:
Stoichiometry: Precise control over the molar ratio of ricinelaidic acid to the sodium base is essential. An excess of either reactant can lead to impurities in the final product.
Solvent: The choice of solvent can influence the reaction rate and the solubility of the product. A patent suggests using alcohol solvents like methanol, ethanol, or isopropanol (B130326) for the synthesis of sodium ricinoleate. google.com The purity of the solvent is also a critical factor.
Temperature and Mixing: The reaction temperature and the efficiency of mixing should be carefully controlled and documented to ensure a consistent reaction rate and complete conversion.
Thorough Characterization and Reporting: To enhance reproducibility, it is imperative to thoroughly characterize the synthesized this compound using a suite of analytical techniques as described in the previous section. Detailed reporting of the synthetic procedure, including the source and purity of reactants, reaction conditions, and complete characterization data, is essential for other researchers to replicate the synthesis accurately. researchgate.net
Data Table of Factors Affecting Reproducibility and Mitigation Strategies:
| Factor Affecting Reproducibility | Mitigation Strategy |
| Purity of Ricinelaidic Acid | Use highly purified starting material; characterize purity (e.g., by GC-MS of FAME) and report it. |
| Molar Ratio of Reactants | Employ precise weighing and use of standardized solutions; verify with titration. |
| Reaction Solvent | Use high-purity solvents; document the solvent and its grade. |
| Reaction Temperature | Maintain a constant and monitored reaction temperature. |
| Mixing | Ensure efficient and consistent stirring throughout the reaction. |
| Product Purification | Implement and document a consistent purification protocol (e.g., recrystallization, washing). |
| Characterization and Reporting | Provide comprehensive analytical data (FT-IR, NMR, etc.) and a detailed experimental procedure. |
By adhering to these analytical validation methods and strategies for enhancing reproducibility, researchers can ensure the quality and consistency of the this compound used in their academic studies, leading to more reliable and comparable scientific findings.
Mechanistic Investigations of Ricinelaidic Acid Sodium Salt at Cellular and Biochemical Levels
Modulation of Cellular Transport and Electrolyte Homeostasis by Ricinelaidic Acid Sodium Salt
Extensive research into the effects of this compound on intestinal epithelial cells has largely demonstrated its biological inactivity, particularly in comparison to its cis-isomer, ricinoleic acid. The following sections detail the findings regarding its lack of significant impact on key cellular transport and homeostatic mechanisms.
Inhibition Kinetics and Specificity of Sodium-Potassium ATPase in Intestinal Epithelia
Current scientific literature does not support the hypothesis that this compound directly inhibits the Sodium-Potassium ATPase (Na+/K+-ATPase) pump in intestinal epithelial cells. The Na+/K+-ATPase is a crucial enzyme responsible for maintaining the electrochemical gradients necessary for various cellular functions, including nutrient and ion transport. While some fatty acids and their derivatives can modulate the activity of this enzyme, studies investigating the biological effects of ricinoleic acid's isomers have not identified such a role for the trans-isomer, ricinelaidic acid. In contrast, the effects of its counterpart, ricinoleic acid, are primarily attributed to other mechanisms, such as the activation of prostaglandin (B15479496) receptors, rather than direct enzymatic inhibition of Na+/K+-ATPase.
Mechanisms of Ion Transport Perturbation and Fluid Secretion Induction
This compound is not known to perturb ion transport or induce fluid secretion in the intestinal tract. The laxative effect of castor oil is mediated by its active metabolite, ricinoleic acid, which alters intestinal ion transport and water flux pnas.org. However, the trans-isomer, ricinelaidic acid, is considered biologically inactive in this regard nih.gov. Studies have shown that ricinoleic acid induces fluid secretion and alters the myoelectric activity of the small intestine, effects that are not observed with ricinelaidic acid nih.gov. This suggests that the specific stereochemistry of the double bond in ricinoleic acid is critical for its biological activity.
Intracellular Signaling Pathways Associated with Epithelial Cytotoxicity
While high concentrations of ricinoleic acid have been shown to cause dose-dependent cytotoxicity to isolated intestinal epithelial cells and alter the mucosal surface structure, there is a lack of evidence to suggest that this compound initiates similar intracellular signaling pathways leading to epithelial cytotoxicity. The structural changes and cytotoxic effects observed with ricinoleic acid are thought to be related to its secretagogue properties, which are absent in ricinelaidic acid. Therefore, specific signaling cascades leading to cytotoxicity are not attributed to this compound in the current body of scientific research.
Prostaglandin Pathway Involvement in Biological Responses Mediated by this compound
The prostaglandin pathway is a key signaling system involved in inflammation and the regulation of various physiological processes. The interaction of fatty acid metabolites with this pathway can lead to significant biological effects. However, research indicates that this compound does not significantly engage this pathway.
Ligand-Receptor Interactions with Prostaglandin Receptors (e.g., EP3 Receptors)
The biological effects of ricinoleic acid are primarily mediated through its specific activation of the prostaglandin EP3 receptor pnas.org. This interaction is crucial for its pharmacological actions, including its laxative effects. In stark contrast, its trans-isomer, ricinelaidic acid, shows negligible affinity for the EP3 receptor. Studies have demonstrated that ricinelaidic acid hardly competes with prostaglandin E2 (PGE2) for binding to EP3 receptors, indicating that it is not an agonist for this receptor and is largely inactive in this signaling pathway nih.gov.
Quantification of Prostaglandin Levels in Response to this compound Exposure
Consistent with its inability to activate prostaglandin receptors, there is no scientific evidence to suggest that exposure to this compound leads to an increase in prostaglandin levels. The activation of prostaglandin synthesis is a downstream effect of various stimuli, but ricinelaidic acid is not known to be one of them. Research has focused on the direct interaction of ricinoleic acid with prostaglandin receptors rather than its influence on prostaglandin synthesis. Given the lack of interaction of ricinelaidic acid with these receptors, a subsequent increase in prostaglandin levels would not be an expected biological response.
Enzymatic Interactions and Metabolic Transformations of this compound
The metabolic fate and enzymatic interactions of this compound, the sodium salt of the trans-isomer of ricinoleic acid, are of significant interest in understanding its biochemical behavior. Key enzymes in lipid metabolism, such as Diacylglycerol O-Acyltransferase (DGAT) and Phosphatidylcholine 12-Monooxygenase, play crucial roles in the processing of fatty acids.
Substrate Specificity and Catalytic Activity with Diacylglycerol O-Acyltransferase (DGAT)
Diacylglycerol O-Acyltransferase (DGAT) is a pivotal enzyme in the synthesis of triacylglycerols (TAGs), catalyzing the final step of the Kennedy pathway. nih.govresearchgate.net The substrate specificity of DGAT is a key determinant of the fatty acid composition of TAGs.
Research has shown that certain DGAT isoforms exhibit a preference for specific fatty acids. For instance, DGAT2 from the fungus Claviceps purpurea has been found to preferentially utilize ricinoleic acid, the cis-isomer of ricinelaidic acid, as a substrate for TAG synthesis. This suggests a potential for DGAT enzymes to incorporate hydroxylated fatty acids into storage lipids. While direct studies on the catalytic activity of DGAT with this compound are limited, the known preference of some DGAT2 enzymes for the cis-isomer, ricinoleic acid, suggests that the stereochemistry of the double bond likely influences substrate recognition and catalytic efficiency. It is hypothesized that the linear structure of the trans-isomer, ricinelaidic acid, may alter its fit within the enzyme's active site compared to the kinked conformation of ricinoleic acid.
Below is a hypothetical data table illustrating the potential differences in catalytic activity of a DGAT enzyme with ricinoleic acid and ricinelaidic acid, based on the general understanding of enzyme kinetics with geometric isomers.
| Substrate | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) | Catalytic Efficiency (V_max/K_m) |
| Ricinoleic Acid (cis) | 50 | 1500 | 30 |
| Ricinelaidic Acid (trans) | 75 | 900 | 12 |
This is a hypothetical table based on the generally lower affinity and catalytic rates observed for trans-isomers with enzymes that preferentially metabolize cis-isomers. Actual values would need to be determined experimentally.
Role in Fatty Acid Hydroxylation Pathways: Relationship to Phosphatidylcholine 12-Monooxygenase (Oleate Δ12-Hydroxylase)
The biosynthesis of ricinoleic acid is primarily carried out by a specific fatty acid hydroxylase known as Phosphatidylcholine 12-Monooxygenase, or oleate Δ12-hydroxylase. This enzyme introduces a hydroxyl group at the 12th carbon of oleic acid that is esterified to phosphatidylcholine. researchgate.net
The substrate specificity of this hydroxylase is critical. While it is established that the enzyme acts on the cis-isomer (oleic acid) to produce the cis-hydroxylated product (ricinoleic acid), its activity on the trans-isomer (elaidic acid) to potentially produce ricinelaidic acid is not well-documented. The geometric configuration of the double bond is a crucial factor for enzyme-substrate recognition. It is plausible that the linear nature of elaidic acid could hinder its binding to the active site of the oleate Δ12-hydroxylase, which is presumably optimized for the kinked shape of oleic acid.
Further research is required to determine if ricinelaidic acid can be synthesized in vivo through the hydroxylation of elaidic acid by this enzyme, or if ricinelaidic acid acts as a competitive or non-competitive inhibitor of the hydroxylation of oleic acid.
Comparative Biochemical Profiling of this compound Isomers
A study comparing the effects of ricinoleate (B1264116) and ricinelaidate on water and electrolyte absorption in hamster jejunal and ileal segments found that at a 2.0 mM concentration, ricinoleate had a greater or equal inhibitory effect on water absorption compared to ricinelaidate. nih.gov This indicates that the cis-isomer has a more pronounced biological effect in this specific context.
The different spatial arrangements of the two isomers affect their physical properties, which in turn can influence their interaction with cell membranes and metabolic enzymes. For instance, trans fatty acids generally have higher melting points and a more linear structure compared to their cis counterparts.
Below is a data table summarizing the known and expected differences in the biochemical profiles of ricinoleic acid and ricinelaidic acid.
| Property | Ricinoleic Acid (cis-isomer) | Ricinelaidic Acid (trans-isomer) |
| Melting Point | 5.5 °C | Higher than the cis-isomer (specific value not readily available) |
| Molecular Shape | Kinked due to the cis double bond | More linear due to the trans double bond |
| Solubility | Soluble in more polar solvents compared to other fatty acids. thecosmeticchemist.com | Expected to have different solubility characteristics. |
| Biological Effect | Greater or equal inhibition of water absorption in hamster jejunum and ileum compared to the trans-isomer. nih.gov | Less potent inhibitor of water absorption compared to the cis-isomer. nih.gov |
| Metabolism | Known to be metabolized by various microorganisms. nih.gov | The metabolism of the trans-isomer is less studied. |
| Cellular Uptake | Subject to cellular fatty acid uptake mechanisms. | Uptake kinetics may differ from the cis-isomer. |
| Incorporation into Lipids | Incorporated into triacylglycerols by specific DGATs. | Incorporation efficiency into lipids is likely different. |
Biological Activities and Potential Research Applications of Ricinelaidic Acid Sodium Salt
Research on Gastrointestinal Motility and Secretory Responses
The gastrointestinal effects of ricinoleic acid, the active component of castor oil, are well-documented. pnas.orgpnas.org However, research into its trans-isomer, ricinelaidic acid, reveals a stark contrast in activity, highlighting the stereospecificity of its biological interactions.
In vitro models are crucial for dissecting the molecular mechanisms by which substances affect intestinal function. Studies using human intestinal Caco-2 cell lines and Ussing chambers, which measure ion transport across epithelial tissues, have been instrumental in this area. ucd.ieresearchgate.net
Research on ricinoleic acid has demonstrated its ability to alter intestinal ion transport and water flux, with some studies showing an inhibition of water and electrolyte absorption and others an activation of secretory processes. pnas.org For instance, sodium ricinoleate (B1264116) has been shown to increase the intestinal clearance of molecules like inulin (B196767) and dextran (B179266) in perfused hamster small intestine, suggesting an increase in mucosal permeability. nih.govnih.gov This effect is linked to structural changes in the mucosa, including injury to epithelial cells at the villus tips. nih.govnih.gov
Conversely, studies directly comparing ricinoleic acid with its trans-isomer have found that ricinelaidic acid is largely inactive. pnas.org While ricinoleic acid activates prostaglandin (B15479496) EP3 receptors, which mediate its laxative effects, ricinelaidic acid does not share this activity. pnas.orgpnas.org This suggests that the specific geometric configuration of the double bond is critical for receptor binding and subsequent physiological responses in these in vitro models.
Table 1: In Vitro Research on Intestinal Models
| Model System | Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Perfused Hamster Intestine | Sodium Ricinoleate (cis-isomer) | Increased secretion of water and sodium; increased intestinal permeability. | nih.gov, nih.gov |
| Caco-2 Cell Lines | Ricinelaidic Acid Sodium Salt | Often used as a control to demonstrate the specificity of the cis-isomer's effects. | |
| Ussing Chambers | Ricinoleic Acid (cis-isomer) | Induces contraction of intestinal smooth muscle; alters ion transport. | pnas.org |
| Prostanoid Receptor Assays | Ricinoleic Acid (cis-isomer) | Activates prostaglandin EP3 and EP4 receptors. | pnas.org |
Animal models provide a systemic context for evaluating the gastrointestinal effects observed in vitro. In vivo studies in mice have confirmed that ricinoleic acid induces a potent laxative effect, which is absent in mice lacking the EP3 receptor. pnas.orgpnas.org This demonstrates that the laxative action is a direct result of activating this specific receptor pathway. pnas.org
In contrast, comparative studies have shown that ricinelaidic acid does not produce a laxative effect when administered to animals. pnas.org This lack of in vivo activity further supports the in vitro findings that the trans-isomer is unable to effectively interact with the intestinal receptors responsible for initiating the propulsive contractions and secretory events that lead to diarrhea. pnas.org The research underscores the high degree of structural specificity required for the pharmacological activity of these fatty acids. pnas.org
Antimicrobial and Anti-Parasitic Research Endeavors
Fatty acids and their salts are recognized for their antimicrobial properties, which are often attributed to their ability to disrupt cell membranes. google.com Research has explored the potential of this compound in this capacity, particularly against parasitic nematodes.
This compound has been investigated for its nematicidal properties. google.comgoogle.com Fatty acids are thought to exert their pesticidal effects by disrupting the integrity of the nematode's plasma membrane through a detergent-like action. google.com
Studies have utilized the free-living nematode Caenorhabditis elegans as a model organism to test the efficacy of various compounds. google.commdpi.com This nematode shares many basic cellular and developmental processes with parasitic vertebrates, making it a valuable tool for initial screening. google.com Patent filings describe the preparation of stock emulsions of this compound for use in nematicidal assays against plant-parasitic nematodes such as the root-knot nematode (Meloidogyne incognita). google.comgoogle.com These studies form part of a broader effort to find environmentally safer alternatives to conventional pesticides for controlling parasitic nematodes in agriculture and animal health. google.complos.org
Table 2: Nematicidal Activity of Ricinelaidic Acid Derivatives
| Target Organism | Compound Formulation | Application | Reference(s) |
|---|---|---|---|
| Meloidogyne incognita | Ricinelaidic Acid Methyl Ester | Soil drench for tomato pot tests | google.com |
| Caenorhabditis elegans | This compound | In vitro assays | google.com, google.com |
While specific data on the broad-spectrum antimicrobial activity of this compound is limited, research on related fatty acid salts provides context. Sodium and potassium salts of various carboxylic acids have demonstrated inhibitory effects against common foodborne pathogens and spoilage microorganisms. scielo.org.ar The antimicrobial efficacy is often related to the fatty acid's chain length and structure. scielo.org.ar
Studies on glycosides of ricinoleic acid have shown that these derivatives can possess wide-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The proposed mechanism involves increasing the permeability of the bacterial cell membrane, which leads to cell death. researchgate.net Although these studies focus on the cis-isomer (ricinoleic acid), they highlight the potential of the C18 hydroxy fatty acid backbone as a scaffold for developing new antimicrobial agents. Further research is needed to specifically delineate the broader antimicrobial profile of this compound itself.
Exploration of this compound as an Animal Modeling Agent in Inflammatory and Pain Research
The use of chemical irritants to induce inflammation and pain in animal models is a common strategy for studying the underlying mechanisms of these conditions and for testing new analgesic therapies. nih.govresearchgate.net Various substances, such as formalin, carrageenan, and acetic acid, are used to create models of acute and chronic inflammatory pain. nih.gov
While ricinoleic acid is known to be an irritant to skin and mucous membranes, there is a lack of specific research utilizing this compound as a primary agent to induce inflammation or a pain state for animal modeling purposes. smolecule.comcir-safety.org Animal models of visceral pain often employ methods like intraperitoneal injection of acetic acid to induce writhing behaviors or colorectal distension to measure hypersensitivity. nih.govjnmjournal.org Other models use repeated injections of acidic saline into muscle to produce widespread and long-lasting hyperalgesia, mimicking conditions like fibromyalgia. nih.gov
The Dahl salt-sensitive rat is an example of a genetic animal model used to study inherited, widespread pain, demonstrating the complex interplay of genetics and environment in chronic pain conditions. nih.gov Although this compound contains "sodium," its potential role in such a model has not been explored. Given that ricinoleic acid can cause inflammatory reactions, as seen in cases of allergic contact cheilitis, the potential for its trans-isomer to be used in inflammatory models exists but remains uninvestigated in the available scientific literature. cir-safety.org
Table of Compounds Mentioned
Structure Activity Relationship Studies of Ricinelaidic Acid Sodium Salt and Analogues
Impact of Hydroxylation Site and Double Bond Configuration on Biological Functionality
The specific placement of the hydroxyl group and the geometric configuration of the double bond are critical determinants of the biological profile of ricinelaidic acid sodium salt. The biological activity of such chiral compounds is often strongly dependent on the molecule's configuration. researchgate.net
The most significant comparison is with its geometric isomer, ricinoleic acid (the cis-isomer). While both molecules share the same chemical formula and the C12 hydroxyl group, the orientation of the carbon chain around the C9-C10 double bond differs. This seemingly minor structural variance leads to distinct biological effects. For instance, research on intestinal activity has shown that the cis-isomer, ricinoleic acid, induces specific myoelectric patterns, an effect not observed with the trans-isomer, ricinelaidic acid.
The hydroxylation at the C12 position is a cornerstone of its bioactivity. This functional group provides a site for hydrogen bonding and potential metabolic transformations, which is absent in many other common fatty acids. mdpi.com Its removal or relocation would fundamentally alter the molecule's interaction with biological targets. Studies have confirmed that the C12 hydroxyl group is critical for certain inhibitory effects.
Design and Evaluation of Chemically Modified this compound Derivatives for Enhanced Specificity
The foundational structure of ricinoleic acid, the cis-isomer of ricinelaidic acid, serves as a versatile scaffold for the synthesis of novel bioactive molecules. mdpi.comresearchgate.net The presence of the hydroxyl group and the double bond provides reactive sites for a variety of chemical modifications, including esterification, alkoxylation, and amidation. mdpi.com These modifications aim to create derivatives with enhanced or more specific biological activities, particularly in the antimicrobial field.
Researchers have synthesized and evaluated several classes of derivatives, including:
Lipoamino Acids: A series of novel lipoamino acid derivatives were synthesized by linking various L-amino acids (such as glycine, alanine, and proline) to the ricinoleic acid backbone. nih.gov These compounds were evaluated for antimicrobial and anti-biofilm activities. The derivative formed with glycine, (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate, demonstrated particularly promising antibacterial and anti-biofilm activity against several Gram-positive bacterial strains. nih.gov
Alkylglycerols (AKGs): Novel substituted 1-O-alkylglycerols have been synthesized from ricinoleic acid, featuring modifications at the C12 position by replacing the hydroxyl group with methoxy, gem-difluoro, or azide (B81097) groups. nih.gov The antimicrobial activities of these derivatives were evaluated, with the re-introduced hydroxy derivative (AKG 11) showing the highest antimicrobial activity of the series. mdpi.comnih.gov
The detailed findings from these studies underscore the potential for chemically modifying the ricinoleate (B1264116) structure to generate compounds with tailored therapeutic properties.
Antimicrobial Activity of Ricinoleic Acid-Based Lipoamino Acid Derivatives (MIC, μg/mL)
| Compound | S. aureus | B. subtilis | S. aureus MLS-16 | M. luteus |
|---|---|---|---|---|
| 7a (Glycine derivative) | 3.9 | 7.8 | 7.8 | 3.9 |
| 7b (Alanine derivative) | 15.6 | 7.8 | 31.2 | 15.6 |
| 7g (Proline derivative) | 7.8 | 15.6 | 15.6 | 7.8 |
Data sourced from research on lipoamino acid derivatives. nih.gov
Antimicrobial Activity of Ricinoleic Acid-Derived 1-O-Alkylglycerols (MIC, μg/mL)
| Compound | Modification at C12 | E. coli | S. faecalis | S. typhi | C. glabrata |
|---|---|---|---|---|---|
| 8 | Methoxy | 19.53 | 19.53 | >156.25 | 78.12 |
| 9 | Gem-difluoro | 78.12 | 39.06 | >156.25 | 78.12 |
| 10 | Azide | >156.25 | >156.25 | 78.12 | >156.25 |
| 11 | Hydroxy | 19.53 | 39.06 | 19.53 | 19.53 |
Data sourced from research on alkylglycerol derivatives. mdpi.comnih.gov
Advanced Research Applications and Sustainability Perspectives
Investigation of Ricinelaidic Acid Sodium Salt Precursors in Biolubricant Development
The development of biodegradable and high-performance lubricants is a critical aspect of sustainable industrial practices. Biolubricants, derived from renewable resources like vegetable oils, offer a promising alternative to conventional mineral oil-based lubricants. Ricinelaidic acid, and by extension its sodium salt, serves as a valuable precursor in the synthesis of these environmentally friendly lubricants.
Research in this area has highlighted the enzymatic production of biolubricants utilizing ricinelaidic acid, a process that presents both economic and environmental advantages. The unique molecular structure of ricinelaidic acid, featuring a hydroxyl group on the fatty acid chain, allows for chemical modifications such as esterification and transesterification to produce estolides. These estolides are a class of synthetic esters that exhibit excellent lubricity and thermal stability, making them suitable for high-performance lubricant applications.
The investigation into precursors like this compound for biolubricant development is driven by the need for lubricants with a reduced environmental footprint. The inherent biodegradability of fatty acid-based lubricants, coupled with their low toxicity, makes them an attractive option for use in sensitive environments.
Table 1: Properties of Ricinelaidic Acid Relevant to Biolubricant Precursors
| Property | Description | Relevance to Biolubricants |
| Molecular Formula | C18H34O3 | The long carbon chain contributes to lubricity. |
| Hydroxyl Group | A reactive site for chemical modification. | Enables the synthesis of high-performance estolide esters. |
| Unsaturation | A double bond within the carbon chain. | Can be modified to improve oxidative stability. |
| Renewable Source | Derived from castor oil. | Contributes to the sustainability profile of the final product. |
Role in Formulating Sustainable Emulsifiers and Surfactants for Diverse Research Fields
Emulsifiers and surfactants are essential components in a vast array of products, from cosmetics and food to pharmaceuticals. The demand for sustainable and bio-based surfactants has led to increased research into compounds like this compound. Its amphiphilic nature, possessing both a hydrophilic (water-attracting) carboxylate group and a hydrophobic (water-repelling) fatty acid chain, allows it to stabilize oil-in-water or water-in-oil emulsions.
This compound has been identified as an effective emulsifier, contributing to the formation of stable emulsions in various formulations. Its ability to reduce the interfacial tension between immiscible liquids is a key characteristic of a surfactant. In the context of sustainability, its derivation from a renewable resource like castor oil makes it a more environmentally benign alternative to petroleum-based surfactants.
Research has also explored the use of ricinelaidic acid in the formation of organogels, which are semi-solid systems with a liquid organic phase entrapped within a three-dimensional network of a gelator. This property is valuable in creating structured fluids and has potential applications in drug delivery and food technology. The sodium salt of ricinoleic acid, a closely related compound, is known for its use in soaps and cosmetics as an emulsifying and cleansing agent. silverfernchemical.comresearchgate.netwikipedia.org
Research into Biopesticide and Herbicide Potential of this compound
The adverse environmental and health impacts of synthetic pesticides have spurred the search for safer, biodegradable alternatives. This compound has emerged as a promising candidate in the development of biopesticides, particularly for its nematicidal properties.
Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial crop losses. Research has demonstrated that ricinelaidic acid and its salts exhibit nematicidal activity against various plant-parasitic nematodes. google.com Patents related to this application describe compositions containing ricinelaidic acid or its salts for the control of nematodes that infest plants. google.comgoogleapis.com
The mode of action is believed to involve the disruption of the nematode's cuticle or cell membranes due to the detergent-like properties of the fatty acid salt. google.com This leads to loss of cellular integrity and ultimately, mortality of the nematode. The effectiveness of these compounds offers a natural and potentially safer alternative to conventional nematicides. researchgate.net
Table 2: Nematicidal Activity of Fatty Acid Esters (including Ricinelaidic Acid Methyl Ester)
| Nematode Species | Fatty Acid Methyl Ester | % Worm Death (24 hr) |
| Brugia malayi (animal parasitic) | Ricinelaidic acid methyl ester | Data not specified in provided text |
| Various free-living, animal parasitic, and plant parasitic nematodes | Various fatty acid methyl esters | Results are mean % values from multiple experiments |
A critical aspect of developing effective biopesticides is the formulation of the active ingredient to ensure its stability, efficacy, and minimal environmental impact. For this compound, research has focused on developing formulations that enhance its nematicidal activity while being safe for the treated plants and the surrounding environment.
One promising approach is the use of aqueous micro-emulsions. google.com These formulations can improve the solubility and dispersal of the fatty acid salt in water, allowing for more effective application to soil or plants. The formulation is also crucial in mitigating potential phytotoxicity. While fatty acids can be effective pesticides, they can also cause damage to plant tissues if not formulated correctly. google.com
Strategies to reduce phytotoxicity include the use of specific salts, such as calcium salts of fatty acids, which have been shown to be less phytotoxic than their sodium or potassium counterparts. google.com The development of suspension concentrates, where the fatty acid salt is suspended as an insoluble solid, is another strategy to minimize plant absorption and thus reduce the risk of phytotoxicity. google.com These formulation approaches are key to harnessing the biopesticidal potential of this compound in a sustainable and agriculturally viable manner.
Methodological Challenges and Future Research Directions in Ricinelaidic Acid Sodium Salt Studies
Experimental Design Principles for Achieving Reproducible Biological Activity Assessments
A critical aspect of experimental design involves the careful management of biological samples. Recommendations for best practices in trials involving fatty acids emphasize the importance of standardized procedures for sample collection, processing, and storage to preserve sample quality and ensure accurate measurements. nih.gov For instance, the metabolic state of a participant (e.g., fasting or postprandial) can cause significant shifts in plasma fatty acid profiles, particularly in triacylglycerol concentrations. nih.gov Therefore, establishing and adhering to a consistent fasting period (typically 10-12 hours) is crucial for studies involving blood sample analysis. nih.gov
Furthermore, the choice of biological matrix and the specific lipid fractions analyzed can impact reproducibility. Studies have shown that the fatty acid composition in serum cholesteryl esters and phospholipids (B1166683) exhibits higher short-term biological reproducibility compared to that in triglycerides and free fatty acids. nih.gov This suggests that the selection of the matrix should be a deliberate choice based on the research question and the need for stable, reproducible measurements.
Future studies on ricinelaidic acid sodium salt should incorporate these principles to ensure that data is comparable across different laboratories and experiments. A checklist of essential experimental parameters to control is a prerequisite for generating reliable data.
Table 1: Key Experimental Variables and Recommended Controls for Bioassays
| Experimental Variable | Recommended Control/Standardization | Rationale |
|---|---|---|
| Participant State | Standardized fasting period (10-12 hours); avoidance of alcohol for 24 hours prior to sampling. nih.gov | Minimizes postprandial fluctuations in plasma lipids, particularly triacylglycerols, ensuring a stable metabolic baseline. nih.gov |
| Sample Collection | Use of specific collection tubes (e.g., EDTA for plasma); immediate processing or controlled cooling. | Prevents coagulation where not desired and minimizes enzymatic degradation of lipids. |
| Sample Storage | Storage at -80°C; avoidance of repeated freeze-thaw cycles. nih.gov | Ensures long-term stability and prevents degradation of fatty acids through hydrolysis and oxidation. ifremer.fr |
| Biological Matrix | Deliberate selection (e.g., red blood cells, plasma, specific lipid fractions) based on the study's objective. | Different matrices and fractions have varying turnover rates and reproducibility for fatty acid composition. nih.gov |
| Assay Conditions | Consistent use of reagents, incubation times, temperature, and cell culture conditions (if applicable). | Ensures that observed effects are due to the compound of interest and not variations in the experimental procedure. frontiersin.org |
Strategies for Resolving Discrepancies and Variability in Reported Biological Activities (e.g., Meta-Analysis, Standardized Protocols)
Discrepancies in the reported biological activities of lipids are common, arising from the methodological inconsistencies discussed previously. To build a coherent understanding of the effects of this compound, the field must adopt strategies to resolve and minimize such variability. Two powerful approaches are the implementation of standardized protocols and the use of meta-analysis.
Standardized protocols provide a framework for conducting research in a uniform manner, thereby enhancing the comparability of results from different studies. who.intepa.gov For fatty acid research, this includes standardizing everything from sample preparation and fatty acid extraction to the analytical methods used for quantification. nih.gov The World Health Organization (WHO), for example, has developed standardized procedures for the analysis of trans fatty acids in food, which could serve as a model for ricinelaidic acid, itself a trans fatty acid. who.int Adopting a consensus protocol for key bioassays used to evaluate this compound would be a significant step forward.
Meta-analysis is a statistical technique used to synthesize data from multiple independent studies, providing a more robust estimate of a compound's effect than any single study alone. nih.govmdpi.com In lipid research, meta-analyses have been instrumental in clarifying the effects of various dietary fatty acids on cardiovascular risk factors. nih.govmdpi.com For example, network meta-analyses have compared the effects of a wide range of vegetable oils and solid fats on blood lipid profiles, offering a comprehensive view of their relative impacts. nih.gov Once a sufficient number of rigorous studies on this compound become available, conducting a meta-analysis will be essential to resolve conflicting findings and establish a consensus on its biological activities.
Influence of Environmental Factors on Bioactivity: pH-Dependent Solubility and Batch-to-Batch Impurity Impact
The chemical microenvironment plays a critical role in the behavior of this compound and can significantly modulate its biological activity. Two of the most important environmental factors are pH, which governs solubility, and the presence of impurities, which can introduce significant batch-to-batch variability.
The pH of a solution can dramatically affect the solubility and bioavailability of fatty acids and their salts. chadsprep.com As a salt of a weak acid, the solubility of this compound is expected to be pH-dependent. At acidic pH, the carboxylate anion can become protonated, converting the salt back to the less soluble free fatty acid, potentially reducing its availability for biological interaction. Conversely, in more basic solutions, the salt form is favored, which may enhance solubility. chadsprep.comquora.com Research on other fatty acids has demonstrated that pH can directly influence toxicity and bioactivity; for instance, increasing pH levels was found to inhibit the toxicity of free fatty acids to gill cells, a phenomenon linked to changes in their chemical form and bioavailability. nih.gov The rate of lipid oxidation, a process that can alter a compound's activity, is also influenced by pH. researchgate.net Therefore, controlling and reporting the pH of experimental systems is crucial for interpreting bioactivity data for this compound.
The purity of a chemical compound is a critical determinant of its activity. Batch-to-batch variations in the purity of this compound can lead to significant discrepancies in experimental outcomes. Impurities, which may include isomers like ricinoleic acid or precursors such as oleic and stearic acids, can possess their own biological activities or interfere with the activity of the primary compound. nottingham.ac.uk Furthermore, impurities can affect the physicochemical properties of the substance, such as its crystal structure and aggregation behavior, which in turn can influence its interaction with biological systems. nih.govresearchgate.net For example, studies on 12-hydroxystearic acid, a structurally related compound, have shown that the presence of stearic acid as an impurity significantly reduces the mechanical properties of its gels, demonstrating how even small amounts of contaminants can alter physical behavior. researchgate.net Future research must prioritize the use of highly characterized, high-purity this compound and include comprehensive reporting of the purity and impurity profiles for each batch used.
Development of Standardized Analytical and Bioassay Measurement Techniques
To build a reliable body of knowledge on this compound, the development and adoption of standardized measurement techniques for both its chemical analysis and biological activity are essential. Standardization ensures that measurements are accurate, precise, and comparable across laboratories.
For chemical analysis, several techniques can be employed for the quantification of fatty acids and their salts, each with its own strengths and weaknesses. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for separating and quantifying fatty acids without the need for derivatization. nih.govnih.govresearchgate.net LC-MS, in particular, offers high sensitivity and the ability to analyze a comprehensive range of fatty acids in a single run. nih.govresearchgate.net Gas chromatography (GC), typically coupled with a flame ionization detector (GC-FID), is a traditional and robust method but requires the fatty acids to be converted into volatile methyl esters before analysis. nih.gov The development of a standardized analytical protocol, specifying the chosen method, internal standards, and calibration procedures, is a critical need for the field. who.int
Table 2: Comparison of Analytical Techniques for Fatty Acid Quantification
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC | Separation based on polarity, often with fluorescence or UV detection. nih.gov | Can analyze fatty acid salts directly; good for trace levels. nih.gov | May have lower resolution for complex mixtures compared to GC; requires pre-labeling for fluorescence detection. nih.gov |
| LC-MS | Separation by liquid chromatography followed by mass-based detection. nih.govresearchgate.net | High sensitivity and specificity; comprehensive analysis of multiple fatty acids; no derivatization needed. nih.govresearchgate.net | Higher equipment cost; potential for matrix effects and ion suppression. |
| GC-FID | Separation of volatile fatty acid methyl esters (FAMEs) by gas chromatography. nih.gov | High resolution for isomeric separation; robust and widely available; excellent quantitative accuracy. | Requires chemical derivatization (transesterification) of the sample; destructive to the sample. nih.gov |
| Colorimetry | Formation of a colored complex that can be measured spectrophotometrically. bohrium.comnih.gov | Simple, rapid, and low-cost. | Lower specificity and sensitivity; susceptible to interference from other substances in the sample. bohrium.com |
Similarly, bioassays used to determine the biological effects of this compound must be standardized. This involves creating detailed protocols for assays that measure relevant endpoints, such as cell viability, enzyme activity, or gene expression. frontiersin.org For example, fatty acid oxidation assays are commonly used to study lipid metabolism, and standardized protocols for these exist. nih.govprotocols.io By adopting and reporting on the use of such standardized bioassays, researchers can ensure that their results are contextually meaningful and can be reliably compared with the work of others, ultimately accelerating progress in understanding the biological role of this compound.
Q & A
Basic Research Questions
Q. What fundamental chemical properties of ricinelaidic acid sodium salt are critical for designing acid-base reactivity experiments?
- Methodological Answer : Determine its solubility in aqueous solutions (using distilled water) and pH profile via litmus tests or pH paper. Classify it as acidic, basic, or neutral based on its parent acid/base strength (e.g., derived from ricinelaidic acid and sodium hydroxide). Use standardized protocols for solubility testing and pH measurement to ensure consistency .
Q. How can researchers ensure accurate synthesis of this compound for reproducibility in basic studies?
- Methodological Answer : Follow stoichiometric neutralization between ricinelaidic acid and sodium hydroxide, with precise molar ratios. Document reaction conditions (temperature, solvent purity, mixing duration) and characterize the product via melting point analysis and titration. Cross-validate results with spectroscopic data (e.g., FT-IR) to confirm salt formation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard guidelines. Use personal protective equipment (PPE), fume hoods for aerosol prevention, and proper waste disposal. Pre-screen for allergenic risks (e.g., sodium/potassium salt sensitivities) and exclude participants/technicians with kidney conditions due to electrolyte disruption risks .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound’s inhibition of sodium-potassium ATPase in intestinal epithelia?
- Methodological Answer : Employ in vitro assays using intestinal cell lines (e.g., Caco-2) to measure ion transport via Ussing chambers. Validate inhibition using ouabain (a known ATPase inhibitor) as a control. For in vivo models, administer the salt to rodents and quantify diarrheal symptoms, prostaglandin levels (ELISA), and ATPase activity in tissue homogenates .
Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, purity, model systems). Replicate conflicting studies under standardized conditions, ensuring identical salt concentrations and measurement techniques. Use multivariate statistics to isolate factors contributing to variability, such as pH-dependent solubility or batch-to-batch impurities .
Q. What advanced spectroscopic techniques are required to confirm the structural integrity of this compound?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) to verify proton environments of the ricinelaidic acid backbone and sodium counterion. Pair with Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylate stretching vibrations (~1600 cm⁻¹). Cross-reference data with NIST Chemistry WebBook entries for sodium carboxylates to validate spectral assignments .
Q. How can computational modeling enhance understanding of this compound’s interaction with the EP3 prostanoid receptor?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between the salt’s carboxylate group and EP3’s active site. Validate predictions with mutagenesis studies on receptor residues (e.g., Arg³⁰⁶) and measure cAMP levels in transfected HEK293 cells to confirm functional inhibition .
Methodological Best Practices
- Data Presentation : Use tables to summarize dose-response relationships (e.g., ATPase activity vs. salt concentration) and pH-dependent solubility. Include error bars and statistical significance (p-values) in graphs .
- Reproducibility : Publish detailed synthetic protocols in supplementary materials, including raw spectral data and purity assessments (HPLC traces). Adhere to journal guidelines for experimental transparency, as outlined in the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
